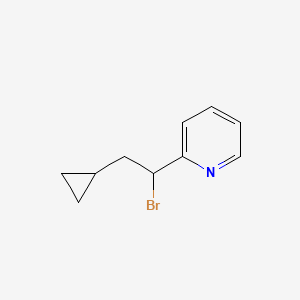

2-(1-Bromo-2-cyclopropylethyl)pyridine

Descripción

2-(1-Bromo-2-cyclopropylethyl)pyridine is a brominated pyridine derivative characterized by a cyclopropylethyl chain substituted at the 2-position of the pyridine ring. The bromine atom on the ethyl chain and the strained cyclopropane ring confer unique reactivity and steric properties. Its molecular formula is C₁₀H₁₁BrN, distinguishing it from simpler bromopyridines by the extended ethylcyclopropyl substituent.

Propiedades

Fórmula molecular |

C10H12BrN |

|---|---|

Peso molecular |

226.11 g/mol |

Nombre IUPAC |

2-(1-bromo-2-cyclopropylethyl)pyridine |

InChI |

InChI=1S/C10H12BrN/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7H2 |

Clave InChI |

DWJUCLVRLLCHEI-UHFFFAOYSA-N |

SMILES canónico |

C1CC1CC(C2=CC=CC=N2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Data Table: Key Properties of 2-(1-Bromo-2-cyclopropylethyl)pyridine and Analogues

Key Observations:

- Steric Effects : The ethylcyclopropyl group in the target compound introduces significant steric hindrance compared to direct cyclopropyl or methyl substituents (e.g., ). This may slow nucleophilic substitutions but stabilize intermediates in transition-metal catalysis.

- Electronic Effects : Bromine’s strong electron-withdrawing nature contrasts with hydroxyl’s electron-donating properties in 2-hydroxypyridine . This difference influences acidity (pKa) and reactivity in aromatic substitution.

- Ring Strain : The cyclopropane moiety in the target compound and 4-bromo-2-cyclopropylpyridine can undergo strain-driven reactions, such as ring-opening under acidic or radical conditions.

Substitution Reactions:

- Bromine as a Leaving Group : The target compound’s bromine is more reactive in SN2 reactions compared to chlorine in 2-(chloromethyl)pyridine , but steric hindrance from the cyclopropylethyl chain may limit accessibility.

- Cross-Coupling : Similar to 2-bromo-3-methylpyridine , the target compound can participate in Suzuki-Miyaura couplings, but the bulky substituent may require tailored catalysts (e.g., Pd with bulky phosphine ligands).

Cyclopropane-Specific Reactivity:

- The cyclopropylethyl group may undergo ring-opening via hydrogenolysis or acid-catalyzed pathways, a feature absent in non-cyclopropane analogues like 2-bromo-6-(piperidin-1-yl)pyridine .

Research Findings

- Rearrangement Reactions : Unlike nitro-substituted pyridines (e.g., ’s nitro derivatives forming imidazopyridines ), the target compound’s bromine may favor elimination over ring expansion.

- Coordination Chemistry : Pyridine derivatives with bulky substituents (e.g., ’s phosphine oxide ligands ) show altered metal-binding behavior. The cyclopropylethyl group in the target compound could modulate ligand geometry in Ru or Mo complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.